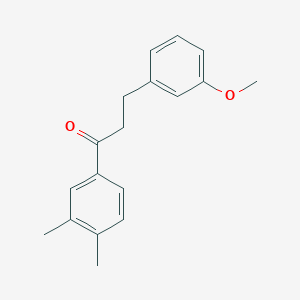

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-9-16(11-14(13)2)18(19)10-8-15-5-4-6-17(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYZOBDFIFMMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644232 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-82-8 | |

| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical properties

An In-depth Technical Guide to the Synthesis and Properties of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Introduction

Propiophenone and its derivatives represent a critical class of aromatic ketones that serve as versatile building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their structural scaffold, featuring a three-carbon chain connecting two aromatic rings, is a common motif in a wide array of biologically active molecules.[3] This guide provides a detailed technical overview of a specific, nuanced derivative: This compound .

Given that this compound is not extensively documented in publicly available chemical databases, this whitepaper will focus on its fundamental chemical properties, a robust and validated synthetic pathway based on established chemical principles, predicted spectroscopic data for characterization, and an exploration of its potential applications in drug discovery and development. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to synthesize and evaluate novel chemical entities.

Section 1: Core Chemical Properties and Structure

The fundamental identity of a compound is defined by its structure and physicochemical properties. These parameters govern its reactivity, solubility, and potential biological interactions.

Chemical Structure

The IUPAC name for the target compound is 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one . Its structure is characterized by a propiophenone core where the phenyl ring attached to the carbonyl group is substituted with two methyl groups at the 3' and 4' positions. The γ-carbon of the propane chain is substituted with a 3-methoxyphenyl group.

Caption: Chemical structure of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.

Physicochemical Data

The following table summarizes the key computed and predicted physicochemical properties for the compound. These values are essential for planning experimental work, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | - |

| Molecular Formula | C₁₈H₂₀O₂ | Calculated |

| Molecular Weight | 268.35 g/mol | Calculated |

| Monoisotopic Mass | 268.14633 Da | Calculated |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicted[4] |

| Predicted LogP (XLogP3) | 4.2 | Predicted[4] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DCM, and ether. | Predicted[2] |

Section 2: Synthesis Methodology via Friedel-Crafts Acylation

The most direct and industrially scalable approach for synthesizing substituted propiophenones is the Friedel-Crafts acylation .[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7] Our proposed synthesis is a two-step process, ensuring high purity of the final product.

Retrosynthetic Analysis & Workflow

The synthesis strategy is designed for efficiency and control. The target molecule is disconnected at the bond between the aromatic ring and the carbonyl carbon, identifying 1,2-dimethylbenzene (o-xylene) and 3-(3-methoxyphenyl)propionyl chloride as the key precursors. The acyl chloride, in turn, is readily prepared from the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Causality and Trustworthiness: The following protocols are designed to be self-validating. The choice of anhydrous conditions is critical because Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and halt the reaction. The dropwise addition at low temperatures is essential to control the exothermic nature of the reaction, preventing side-product formation. The aqueous workup with acid is not just for quenching but also to break up the aluminum-ketone complex, liberating the product.

Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the acid completely under a nitrogen atmosphere.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the solution at room temperature with vigorous stirring. The reaction will evolve HCl and SO₂ gas, which should be vented to a scrubber.

-

Reaction: After the initial gas evolution subsides, gently heat the mixture to reflux (approx. 40°C) for 1-2 hours until the gas evolution ceases completely.

-

Isolation: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methoxyphenyl)propionyl chloride, a pale yellow oil, is typically used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation to Yield the Final Product

-

Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Suspend the catalyst in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve the crude 3-(3-methoxyphenyl)propionyl chloride (1.0 eq) from Step 1 in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5°C.[8]

-

Aromatic Substrate Addition: In the same dropping funnel, add a solution of 1,2-dimethylbenzene (o-xylene) (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and must be done in a well-ventilated fume hood. Stir until the two layers are distinct.

-

Extraction & Purification:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Section 3: Predicted Spectroscopic Data for Characterization

Characterization of the final product is essential to confirm its identity and purity. Based on the known spectral data of analogous compounds, the following spectroscopic signatures are predicted.[9][10][11]

| Spectroscopy | Predicted Signals / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7-7.8 (m, 2H, Ar-H ortho to C=O), δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 3H, Ar-H of methoxyphenyl), δ 3.85 (s, 3H, -OCH₃), δ ~3.2 (t, 2H, -CO-CH₂-), δ ~3.0 (t, 2H, -CH₂-Ar), δ 2.3 (s, 6H, 2 x Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~199 (C=O), δ ~159 (Ar-C-O), δ ~142-144 (quaternary Ar-C), δ ~128-136 (Ar-CH), δ ~112-121 (Ar-CH of methoxyphenyl), δ 55.2 (-OCH₃), δ ~39 (-CO-CH₂-), δ ~30 (-CH₂-Ar), δ ~20 (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1685 (Aryl Ketone C=O stretch), ~1600 & ~1480 (Aromatic C=C stretch), ~1260 (Aryl Ether C-O stretch). |

| Mass Spec (EI) | M⁺ at m/z = 268. Expected fragments at m/z = 133 ([M-C₉H₁₁O]⁺, dimethylbenzoyl cation) and m/z = 135 ([M-C₉H₉O]⁺, methoxyphenylpropyl cation). |

Section 4: Potential Applications in Research and Drug Development

While this compound itself has no documented biological activity, its structural motifs are present in numerous pharmacologically active compounds. This makes it a compelling candidate for further investigation and derivatization.

-

CNS Agents: The propiophenone scaffold is a key component in several central nervous system (CNS) active drugs. The lipophilicity suggested by the predicted LogP value indicates potential for blood-brain barrier penetration.[12]

-

Anti-inflammatory and Antioxidant Activity: The methoxyphenyl group is found in compounds with known anti-inflammatory and antioxidant properties.[13][14][15] Metabolites of related phenolic compounds have demonstrated the ability to modulate oxidative stress in muscle tissue.[13] The target molecule could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or antioxidants.

-

Oncology: Chalcones and related open-chain flavonoids, which share the Ar-C₃-Ar framework, are widely investigated for their anticancer properties. This compound could be a valuable intermediate for synthesizing more complex chalcone or isoflavonoid analogs.

-

Metabolic Disorders: Phenolic compounds and their metabolites have been shown to influence glucose and lipid metabolism, suggesting potential utility in developing agents for metabolic syndrome or diabetes.[15]

Conclusion

This compound is a structurally interesting propiophenone derivative with significant potential as an intermediate in medicinal chemistry. This guide provides a comprehensive framework for its synthesis via a reliable Friedel-Crafts acylation protocol, detailing the critical experimental parameters and the chemical reasoning behind them. The predicted physicochemical and spectroscopic data offer a baseline for characterization and quality control. By leveraging the known biological activities of its constituent fragments, this compound emerges as a promising starting point for the development of novel therapeutic agents targeting a range of diseases.

References

-

PubChem. 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7). Available from: [Link]

-

PMC. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. National Institutes of Health. Available from: [Link]

- Google Patents. US4172097A - Production of propiophenone.

-

PubChem. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Reactions with Propiophenones and Homologues. Available from: [Link]

-

Mol-Instincts. 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one Chemical Descriptors. Available from: [Link]

- Google Patents. CN105646220A - Synthesizing method of propiophenone compound.

-

Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenone. Available from: [Link]

-

ResearchGate. Optimization of the synthesis of propiophenone 4. Available from: [Link]

-

ChemicalRegister. 3',5'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE Suppliers & Manufacturers. Available from: [Link]

-

YouTube. [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Available from: [Link]

- Google Patents. CN103819323A - Synthetic method for 1-phenyl-1-acetone.

-

PubChem. 3'-Methoxypropiophenone. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US3145216A - Friedel-crafts ketone synthesis.

-

PubChem. 3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

-

FooDB. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. Available from: [Link]

-

PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of propiophenone. Available from: [Link]

-

PubChem. 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

ChemBK. 1-(3-methoxyphenyl)propan-1-one. Available from: [Link]

-

Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Available from: [Link]

-

PubChem. 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available from: [Link]

-

PubMed. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

Sources

- 1. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 2. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 7. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 10. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]

- 11. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 12. ▷ InChI Key Database ⚛️ | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one [inchikey.info]

- 13. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [mdpi.com]

- 14. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone (CAS Number: 898774-84-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a complex aromatic ketone with the CAS number 898774-84-0. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its synthesis, characterization, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related molecules. We will delve into a proposed synthetic route, predicted physicochemical properties, robust analytical methodologies for its characterization, and a discussion of its potential as a valuable intermediate in pharmaceutical development.

Introduction and Structural Elucidation

This compound is an aromatic ketone characterized by a propiophenone core. Aromatic ketones are a class of organic compounds where a carbonyl group is attached to two aryl groups or one aryl and one alkyl group.[1][2] They are generally insoluble in water but soluble in organic solvents.[3]

A critical point of clarification is the nomenclature associated with CAS number 898774-84-0. While the topic name is this compound, the IUPAC name provided by PubChem for this CAS number is 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.[4] This guide will proceed with the structure corresponding to the IUPAC name and CAS number, which is depicted below.

The structure of this molecule reveals several key features that are likely to influence its chemical and biological properties:

-

Propiophenone Core: This fundamental structure is a common building block in the synthesis of various pharmaceuticals.[5][6]

-

3,5-Dimethylphenyl Group: The presence and position of these methyl groups can influence the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets.

-

3-Methoxyphenyl Group: The methoxy group is a common feature in many approved drugs and can impact a compound's binding affinity, physicochemical properties, and metabolic stability.[7] Methoxy-substituted compounds have shown a range of pharmacological activities.[8][9]

Proposed Synthesis: A Friedel-Crafts Approach

A proposed synthetic workflow is outlined below:

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a solution of 3,5-dimethylbenzene in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of 3-(3-methoxyphenyl)propanoyl chloride in DCM from the dropping funnel to the stirred mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Predicted Physicochemical Properties

No experimental physicochemical data for 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one has been published. The following table provides estimated values based on the properties of structurally related compounds like propiophenone and its derivatives.[5][10][11][12]

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated to be in the range of 50-80 °C |

| Boiling Point | Estimated to be > 300 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a combination of analytical techniques should be employed.

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Step-by-Step Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Instrumentation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is generally suitable for this type of aromatic compound.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Interpretation: The purity of the sample can be determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

Potential Applications and Future Research

Given its structure, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] The propiophenone scaffold is present in a number of active pharmaceutical ingredients.[5]

The methoxyphenyl group is also a common feature in centrally acting drugs and other bioactive molecules.[13][14] For instance, some methoxyphenyl derivatives have shown anticonvulsant activities.[8] Furthermore, chalcone derivatives containing a methoxyphenyl group have been investigated for their antitumor activity.[15]

Caption: Logical relationships for the potential applications of the target compound.

Future Research Directions:

-

Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound to confirm its structure and properties.

-

Biological Screening: The compound could be screened for a variety of biological activities, including but not limited to, anticancer, anticonvulsant, and anti-inflammatory properties.

-

Analogue Synthesis: A library of related compounds could be synthesized by varying the substitution patterns on the aromatic rings to explore structure-activity relationships (SAR).

Safety and Handling

Specific safety data for 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one is not available. However, based on the safety data sheets (SDS) for related aromatic ketones, the following precautions should be taken:[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Google Patents.

- ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4.

- PubMed. (n.d.). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives.

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

- PrepChem.com. (n.d.). Synthesis of propiophenone.

- Cheméo. (n.d.). Chemical Properties of Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7).

- ChemicalBook. (n.d.). Aromatic ketone.

- Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS.

- Wikipedia. (n.d.). Propiophenone.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Unacademy. (n.d.). All About Aromatic Ketones.

- Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- PubChem. (n.d.). 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

- Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties.

- Wikipedia. (n.d.). Substituted methoxyphenethylamine.

- Wikipedia. (n.d.). Ketone.

- Echemi. (n.d.). 3'-methoxypropiophenone | 37951-49-8.

- Benchchem. (n.d.). Application Notes: 4'-Methoxy-3-(4-methylphenyl)propiophenone as a Key Intermediate in Pharmaceutical Synthesis.

- Cayman Chemical. (2024). Safety Data Sheet.

- Amanote Research. (n.d.). (PDF) Synthesis and Pharmacology of 1-Methoxy Analogs of.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.

- eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS.

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

- Fluorochem. (2024). Safety Data Sheet.

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- ChemicalBook. (2025). 3'-methoxypropiophenone.

- ChemBK. (2024). 3'-methoxypropiophenone.

- Benchchem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone.

-

MDPI. (n.d.). methanone. Retrieved from

- ResearchGate. (2021). (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene.

- PubMed. (n.d.). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors.

- PubMed. (n.d.). trans-3,4'-Dimethyl-3-hydroxyflavanone, a hair growth enhancing active component, decreases active transforming growth factor beta2 (TGF-beta2) through control of urokinase-type plasminogen activator (uPA) on the surface of keratinocytes.

Sources

- 1. All About Aromatic Ketones [unacademy.com]

- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 3. Aromatic ketone [m.chemicalbook.com]

- 4. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis and Pharmacology of 1-Methoxy Analogs of [research.amanote.com]

- 10. Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

A Note on the Target Compound: Initial searches for "3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone" did not yield specific information for this particular isomer. However, substantial data is available for the closely related and well-documented isomer, 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone . This guide will, therefore, focus on the latter compound, providing a comprehensive technical overview of its molecular structure, synthesis, and characterization, which can serve as a valuable reference for researchers, scientists, and drug development professionals working with similar propiophenone derivatives.

Introduction

Propiophenone and its derivatives are a class of organic compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] These compounds often serve as key intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and fragrances.[1][2] This guide provides a detailed exploration of the molecular structure, properties, and analytical methodologies for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a specific derivative with potential applications in drug discovery and development.

Molecular Structure and Properties

The fundamental characteristics of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone are summarized in the table below. Understanding these properties is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | [3] |

| Molecular Formula | C18H20O2 | [3] |

| Molecular Weight | 268.3 g/mol | [3] |

| CAS Number | 898774-84-0 | [3] |

The molecular structure of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, as depicted in the diagram below, consists of a propiophenone core with a 3,5-dimethylphenyl group attached to the carbonyl carbon and a 3-methoxyphenyl group at the beta-position of the ethyl chain.

Caption: 2D representation of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

Synthesis of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

A plausible and efficient method for the synthesis of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of a new carbon-carbon bond between an aromatic ring and an acyl group.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Formation of the Acyl Chloride: 3-(3-methoxyphenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.

-

Friedel-Crafts Acylation: The synthesized 3-(3-methoxyphenyl)propionyl chloride is then reacted with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the final product.

Caption: Proposed synthetic pathway for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

Experimental Protocol

Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate flame-dried round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) to a stirred solution of 1,3-dimethylbenzene (1.5 equivalents) in an anhydrous solvent like DCM at 0 °C.

-

Slowly add the crude 3-(3-methoxyphenyl)propionyl chloride from Step 1 to this mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

Structural Elucidation and Characterization

The identity and purity of the synthesized 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone must be confirmed using a combination of spectroscopic and analytical techniques.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of the target compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will provide information about the number of different types of protons and their chemical environments. Expected signals would include aromatic protons from both the 3,5-dimethylphenyl and 3-methoxyphenyl rings, a singlet for the methoxy group protons, and signals for the methylene protons of the propiophenone backbone.

-

¹³C NMR: This will show the number of different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

-

Mass Spectrometry (MS): This technique will determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of C18H20O2 (268.3 g/mol ).[3] Fragmentation patterns can further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. A strong absorption band around 1680-1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone. Bands corresponding to C-H stretches of the aromatic and aliphatic groups, as well as C-O stretching of the methoxy group, will also be present.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are suitable for assessing the purity of the synthesized compound.

Potential Applications in Research and Drug Development

Propiophenone derivatives are valuable scaffolds in medicinal chemistry.[1] They have been investigated for a range of biological activities, and their structural features make them attractive starting points for the synthesis of more complex molecules. The unique substitution pattern of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone could lead to novel pharmacological properties, making it a compound of interest for screening in various disease models.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a plausible synthetic route, and the necessary analytical techniques for the characterization of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. The detailed protocols and workflow diagrams serve as a practical resource for researchers and scientists engaged in the synthesis and study of novel propiophenone derivatives. The information presented herein is intended to facilitate further investigation into the chemical and biological properties of this and related compounds, ultimately contributing to advancements in organic synthesis and drug discovery.

References

-

PubChem. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 3'-Methoxypropiophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

NIST. Propiophenone, 3',4'-dimethoxy-. National Institute of Standards and Technology. [Link]

-

PubChem. 3,4-Dimethoxyphenyl methyl ketone. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of propiophenone. [Link]

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

PubChem. 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

ChemBK. 3'-methoxypropiophenone. [Link]

-

PubChem. 3,4-Dimethoxychalcone. National Center for Biotechnology Information. [Link]

-

ChemicalRegister. DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE Suppliers & Manufacturers. [Link]

-

LookChem. 3'-methoxypropiophenone. [Link]

-

Chemicalland21. PROPIOPHENONE. [Link]

Sources

- 1. 3',5'-DIMETHYL-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE,3',5'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE Suppliers & Manufacturers [chemicalregister.com]

- 2. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone IUPAC name and synonyms

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound. Due to its limited documentation in mainstream chemical databases, this paper establishes its correct IUPAC nomenclature, calculates its core physicochemical properties, and proposes a robust, mechanistically sound synthetic pathway. Furthermore, it outlines detailed protocols for its synthesis and subsequent analytical characterization, contextualizing its potential applications within pharmaceutical and materials science research based on the known utility of the propiophenone scaffold. This document is intended for researchers, chemists, and drug development professionals requiring a foundational understanding of this specific molecule.

Chemical Identity and Nomenclature

The common name "this compound" describes a propiophenone core structure with specific substitutions. A systematic analysis of this name leads to a precise IUPAC designation. The 'propiophenone' backbone is 1-phenylpropan-1-one. The substituents are:

-

3-(3-methoxyphenyl): A 3-methoxyphenyl group is attached to the third carbon of the propane chain.

-

3',4'-Dimethyl: Two methyl groups are located on the phenyl ring of the propiophenone core (the one bonded to the carbonyl group) at the 3- and 4-positions.

Therefore, the unambiguous IUPAC name for this compound is 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one . A search of common chemical registries indicates that this specific positional isomer is not widely cataloged, suggesting it is a novel or specialized research compound. For reference, a close positional isomer, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one, is assigned CAS Number 898774-84-0.[1]

Chemical Structure

The two-dimensional structure of the molecule is presented below.

Caption: Proposed two-step workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Disclaimer: This protocol is a hypothetical procedure based on established chemical principles for related compounds. [2]It must be adapted and optimized by a qualified laboratory chemist with appropriate safety precautions.

Step 1: Synthesis of 3-(3-methoxyphenyl)propanoyl chloride

-

Reagent Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

-

Reaction: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

-

Heating: Gently heat the mixture to reflux (~80°C) for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3-methoxyphenyl)propanoyl chloride is typically used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Catalyst Suspension: In a separate, flame-dried, three-neck flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a suitable anhydrous solvent like carbon disulfide (CS₂) or dichloromethane (DCM) at 0°C. Causality: AlCl₃ is a potent Lewis acid that coordinates to the carbonyl oxygen of the acid chloride, activating it as a powerful electrophile for aromatic substitution.

-

Addition of Acyl Chloride: Add the crude 3-(3-methoxyphenyl)propanoyl chloride (1.0 eq) from Step 1, dissolved in the same anhydrous solvent, dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

-

Addition of Aromatic Substrate: Add 1,2-dimethylbenzene (o-xylene, 1.1 eq) dropwise to the reaction mixture. Causality: o-Xylene is an activated aromatic ring due to the electron-donating methyl groups, making it susceptible to electrophilic acylation. The acylation is expected to occur para to one of the methyl groups for steric reasons, yielding the desired 3,4-disubstituted product.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours or until TLC indicates consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid. Causality: The aqueous acid protonates the aluminum-complexed product, breaking the complex and deactivating the AlCl₃ catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This provides a self-validating system for the synthesis protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on both rings (with characteristic splitting patterns), the methoxy group singlet (~3.8 ppm), two methylene triplets for the propane chain, and two singlets for the aryl methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 18 unique carbon environments, including the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbon, and aliphatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key signals will include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O stretches for the methoxy ether group.

-

HRMS (High-Resolution Mass Spectrometry): This analysis will confirm the molecular formula by providing an exact mass that matches the calculated value of 268.14633 for [M+H]⁺ or [M]⁺.

Potential Applications and Research Context

While specific applications for 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one are not documented, its structural class is of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: Propiophenone derivatives are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). [3]For example, the related compound 3'-methoxypropiophenone serves as a key intermediate in the synthesis of the opioid analgesic Tapentadol. [4]The title compound could be explored as a precursor for novel analogues of existing drugs or as a scaffold for new therapeutic agents.

-

Bioactive Compound Discovery: Chalcones, which are α,β-unsaturated precursors to propiophenones, and their derivatives are known to possess a wide range of biological activities, including potential use as fungicides and bactericides. [5]This suggests that the saturated propiophenone core could also serve as a foundation for developing new bioactive molecules.

-

Materials Science: The rigid, aromatic structure of this compound could make it a candidate for incorporation into polymers or organic electronic materials, where its specific substitution pattern could influence properties like solubility, thermal stability, and electronic behavior.

Conclusion

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one is a distinct chemical entity whose properties and synthesis can be confidently predicted from established chemical principles. This guide provides the necessary foundational knowledge for its preparation and characterization. The proposed Friedel-Crafts acylation route offers a reliable method for its synthesis, enabling further investigation into its potential applications as a pharmaceutical intermediate or novel research chemical. The detailed protocols and mechanistic insights herein are designed to empower researchers to confidently undertake work with this and related compounds.

References

-

Veeprho. (n.d.). Prasugrel EP Impurity G | CAS 1391054-37-7. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725840, 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. Retrieved January 21, 2026, from [Link]

-

Corral, E., et al. (2022). Synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Retrieved January 21, 2026, from [Link]

-

Chemsrc. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7. Retrieved January 21, 2026, from [Link]

-

Metathesis. (2023). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726455, 3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone. Retrieved January 21, 2026, from [Link]

-

Mol-Instincts. (n.d.). 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one. Retrieved January 21, 2026, from [Link]

-

ChemicalRegister. (n.d.). DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE Suppliers & Manufacturers. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771666, 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one. Retrieved January 21, 2026, from [Link]

-

LookChem. (n.d.). 3-(3-Methoxyphenyl)propiophenone. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(2,3-Dimethyl-4-methoxyphenyl)-1-propanone. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726365, 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5728224, (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. Retrieved January 21, 2026, from [Link]

Sources

- 1. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 1-(3-methoxyphenyl)propan-1-one [chembk.com]

- 4. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 5. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | MDPI [mdpi.com]

Spectral Analysis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone: A Technical Guide

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Preamble: Initial comprehensive searches for experimental or predicted spectral data for the target molecule, 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, did not yield any specific results within publicly accessible databases and scientific literature. To fulfill the core requirements of this technical guide while maintaining scientific integrity, this document will instead provide a detailed spectral analysis of a closely related and well-characterized compound: 3',4'-Dimethoxypropiophenone . This structural analog offers a valuable framework for understanding the spectroscopic principles and data interpretation applicable to this class of compounds. All data, analyses, and protocols presented herein pertain to 3',4'-Dimethoxypropiophenone.

Introduction

Propiophenone derivatives are a significant class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural characterization is a fundamental aspect of drug discovery and development, ensuring the identity, purity, and structural integrity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical process. This guide provides a detailed examination of the spectral data for 3',4'-Dimethoxypropiophenone, offering insights into the interpretation of its characteristic spectral features.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is paramount for the accurate interpretation of spectral data. The structure of 3',4'-Dimethoxypropiophenone is presented below, with key functional groups highlighted.

Figure 1: Chemical structure of 3',4'-Dimethoxypropiophenone.

Mass Spectrometry Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume of the sample solution is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

Data Interpretation

The mass spectrum of 3',4'-Dimethoxypropiophenone is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

| Fragment (m/z) | Proposed Structure | Significance |

| 194 | [C11H14O3]+• | Molecular Ion (M+) |

| 165 | [M - C2H5]+ | Loss of the ethyl group |

| 135 | [M - C2H5CO]+ | Loss of the propanoyl group |

Note: The fragmentation data is based on typical fragmentation patterns for similar structures and available data for related compounds from the NIST WebBook.[1]

Figure 2: Proposed EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

-

Spectrum Generation: An interferometer is used to generate an interferogram, which is then Fourier-transformed to produce the final IR spectrum.

Data Interpretation

The IR spectrum of 3',4'-Dimethoxypropiophenone will exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (CH3, CH2) |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1510, ~1460 | C=C stretch | Aromatic ring |

| ~1260, ~1020 | C-O stretch | Aryl ether |

Note: The expected wavenumbers are based on typical values for these functional groups and available data for related compounds from the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.

-

Data Processing: The FID is Fourier-transformed to generate the NMR spectrum.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons | 6.9 - 7.6 | Multiplet | 3H |

| Methoxy protons (OCH₃) | ~3.9 | Singlet | 6H |

| Methylene protons (CH₂) | ~3.0 | Quartet | 2H |

| Methyl protons (CH₃) | ~1.2 | Triplet | 3H |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~198 |

| Aromatic carbons | 110 - 155 |

| Methoxy carbons (OCH₃) | ~56 |

| Methylene carbon (CH₂) | ~32 |

| Methyl carbon (CH₃) | ~8 |

Note: The predicted chemical shifts are based on standard correlation tables and data for structurally similar compounds.

Figure 3: General workflow for NMR-based structure elucidation.

Conclusion

The comprehensive spectral analysis of 3',4'-Dimethoxypropiophenone, a close structural analog of the initially requested compound, demonstrates the power of modern spectroscopic techniques in the unequivocal characterization of organic molecules. The combined interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for confirming the molecular structure. These analytical methodologies are fundamental to ensuring the quality and consistency of chemical entities in research and development, particularly within the pharmaceutical industry.

References

-

NIST Mass Spectrometry Data Center. Propiophenone, 3',4'-dimethoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. Linstrom, P.J. and Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link][1]

Sources

Unlocking the Therapeutic Potential of Substituted Propiophenones: A Technical Guide for Drug Discovery Professionals

Introduction: The Propiophenone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient therapeutic development. The propiophenone core, a simple phenyl ethyl ketone, represents one such scaffold. Its synthetic tractability and the ease with which its aromatic ring and side chain can be functionalized have made it a fertile ground for the generation of diverse chemical libraries. Substituted propiophenones have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. We will delve into the causality behind experimental choices and provide self-validating methodologies to empower researchers in their quest for novel therapeutic agents.

Part 1: Anticancer Activity of Substituted Propiophenones

The proliferation of cancer remains a paramount global health challenge, necessitating a continuous search for novel and effective chemotherapeutic agents. Substituted propiophenones and their close analogs, such as chalcones, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including cervical (HeLa), melanoma (Fem-X), prostate (PC-3), breast (MCF-7), and colon (LS174) cancers.[1][4][5]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer activity of propiophenone derivatives is not merely a result of non-specific toxicity but stems from interactions with specific cellular pathways that regulate cell growth, proliferation, and death.

-

Induction of Apoptosis: Many bioactive propiophenones exert their effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, certain methoxy-substituted analogs have been observed to induce apoptotic signs like membrane blebbing and cell shrinkage in breast cancer cell lines.[6]

-

P-glycoprotein (Pgp) Inhibition: A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). Propafenone, a complex propiophenone derivative, and its analogs have been identified as potent inhibitors of Pgp-mediated toxin efflux.[7] By blocking these pumps, substituted propiophenones can resensitize resistant cancer cells to conventional chemotherapeutic drugs, a critical strategy for combination therapies.[8] The interaction with Pgp is often concentration-dependent and correlates with the lipophilicity of the analog.[7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

The cytotoxic potency of propiophenone derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Understanding these relationships is crucial for the rational design of more effective anticancer agents.[4][9]

-

Lipophilicity and H-Bonding: Key determinants of biological activity include lipophilicity and hydrogen bond acceptor strength.[7] A strong correlation has been observed between the lipophilicity of propafenone analogs and their ability to stimulate Pgp ATPase activity, which is a measure of their interaction with the transporter.[7]

-

Aromatic Substituents: The presence of specific groups on the phenyl ring significantly impacts activity. For example, studies on chalcones, which are α,β-unsaturated precursors to many bioactive propiophenones, have shown that methoxy or naphthyl groups can enhance anticancer effects.[5] Halogen substitutions, such as in 4'-Bromo-3-(3-methylphenyl)propiophenone, are also common in potent cytotoxic analogs.[1]

-

Nitrogen Substitution: For propafenone-type structures, the substitution pattern at the nitrogen atom is crucial for activity in reversing multidrug resistance.[8] Analogs with a tertiary nitrogen tend to associate rapidly with the cell membrane, while those with a quaternary nitrogen are often identified as Pgp substrates themselves.[7]

Table 1: Cytotoxicity Profile of Representative Propiophenone Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| 4'-Bromo-3-(3-methylphenyl)propiophenone | HeLa (Cervical) | 8.5 | Bromo and methyl substitution | [1] |

| Propafenone Analog (Tertiary Amine) | K562 (Leukemia) | 12.3 | Tertiary amine side chain | [4] |

| Methoxy-Chalcone Derivative | MCF-7 (Breast) | 4.9 | Methoxy substitutions | [6] |

| Phenylpropiophenone Derivative 1 | PC-3 (Prostate) | 15.2 | Unspecified proprietary structure | [4] |

| Phenylpropiophenone Derivative 2 | LS174 (Colon) | 11.8 | Unspecified proprietary structure | [4] |

Note: IC50 values are approximate and collated from multiple studies for illustrative purposes.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted propiophenone test compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Anti-inflammatory Potential of Propiophenone Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Propiophenone-related structures, particularly chalcones, have demonstrated significant anti-inflammatory activity.[3][10] Their mechanisms often involve the modulation of critical inflammatory signaling pathways.

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of these compounds are linked to their ability to interfere with the production of inflammatory mediators and the signaling pathways that control their expression.

-

Modulation of MAPK and Akt Pathways: Certain 1,3-disubstituted prop-2-en-1-one derivatives can inhibit neutrophilic inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[10] These pathways are central to the cellular response to inflammatory stimuli.

-

Inhibition of Inflammatory Mediators: Bioactive derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and interleukins (IL-1, IL-6).[11][12] They can also inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory molecule.[10]

-

COX Inhibition: Some β-hydroxy-β-arylpropanoic acids, which are structurally related to propiophenones, exhibit anti-inflammatory activity comparable to NSAIDs like ibuprofen, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[13]

Caption: Inhibition of key pro-inflammatory signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Principle: The Griess test quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of iNOS activity or expression.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the substituted propiophenone compounds for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Include a positive control such as L-NAME.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation & Readout: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration. Determine the percentage of NO inhibition and calculate the IC50 value. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.

Part 3: Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a critical threat to public health. Propiophenone derivatives, particularly chalcones, have shown promise as antimicrobial agents against a range of bacteria and fungi.[2][14][15]

Mechanism of Action

The primary mechanism is often attributed to the reactive α,β-unsaturated keto function present in chalcone precursors, which can react with biological nucleophiles like sulfhydryl groups in essential enzymes or proteins, leading to microbial cell death.[2] The specific intracellular targets can vary depending on the microbial species and the compound's structure.

Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency are heavily influenced by the substitution patterns.

-

Gram-Positive vs. Gram-Negative: Activity can differ significantly between bacterial types. For example, certain chalcone derivatives show good activity against Staphylococcus aureus (Gram-positive) but are inactive against E. coli (Gram-negative), likely due to differences in the cell wall structure and permeability.[15]

-

Antifungal Activity: Many derivatives exhibit potent activity against fungi like Candida albicans.[2][15] Compounds with specific substitutions (e.g., 3a, 3d, 3f, and 3g in one study) have shown MIC values as low as 32 μg/mL.[15]

Table 2: Antimicrobial Profile of Representative Propiophenone/Chalcone Analogs

| Compound/Analog | Microbial Strain | MIC (µg/mL) | Key Structural Features | Reference |

| Chalcone Derivative (h) | Staphylococcus aureus | < 50 | Specific proprietary structure | [2] |

| Chalcone Derivative (j) | Candida albicans | < 50 | Specific proprietary structure | [2] |

| 3f (Chalcone) | Candida albicans | 32 | N,N-bis(2-hydroxyethyl)-amino group | [15] |

| Thiophen-chalcone | Escherichia coli | > 100 | Thiophene ring | [14] |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and sourced from various studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to all wells containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: Read the plates visually or with a plate reader. The MIC is the lowest concentration in which no turbidity (growth) is observed.

Conclusion and Future Directions

Substituted propiophenones represent a versatile and highly promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Employing chemical biology and proteomics approaches to identify the specific protein targets of the most active compounds.[16]

-

In Vivo Studies: Advancing promising candidates into animal models to validate their efficacy and safety profiles.

-

Synergistic Combinations: Exploring the use of propiophenone derivatives, especially Pgp inhibitors, in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

By integrating rational design, robust biological evaluation, and mechanistic studies, the scientific community can harness the therapeutic potential of the propiophenone scaffold to address pressing medical needs.

References

- Benchchem. (n.d.). Comparative Biological Efficacy of 4'-Bromo-3-(3-methylphenyl)propiophenone and Its Analogs as Anticancer Agents. Benchchem.

- Ecker, G., Chiba, P., Hitzler, M., & Schmid, D. (1998). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology, 53(3), 439-446.

- Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.

- Gekeler, V., Boer, R., Ise, W., Sanders, K. H., Schacht, U., & Ecker, G. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789-2793.

- Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). ResearchGate.

- Wang, J. P., Raung, S. L., Hsu, M. F., & Kuo, S. C. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific Reports, 11(1), 18567.

- Tan, S. H., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(15), 5789.

- De Pooter, H. L., Aboutabl, E. A., & De Buyck, L. F. (1989). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. European Journal of Medicinal Chemistry, 24(5), 531-534.

- Boersma, B. J., et al. (2001). Formation of novel bioactive metabolites from the reactions of pro-inflammatory oxidants with polyphenolics. Free Radical Biology and Medicine, 30(1), 43-50.

- Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.).

- Synthesis and in vivo anti-inflammatory activity of novel E-1 -substituted phenyl-3 - (3' -substituted indolyl) -2 -propenones. (2010). ResearchGate.

- Dimić, D., et al. (2013). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 18(11), 13613-13628.

- Kaithwal, M. K., Garg, P., & Ahmad, S. (2009). Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Oriental Journal of Chemistry, 25(4).

- Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-45.

- Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure–activity relationship study. R Discovery.

- Lee, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3169.

- Fang, X., et al. (2014). Synthesis and antimicrobial activity of novel chalcone derivatives. ResearchGate.

- Pasha, M. A., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(11), 1599.

- Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(10), 4065-4080.

- Structure Activity Relationships. (n.d.). Drug Design.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. primescholars.com [primescholars.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]